PMX-53 vs PMX205 Oral Bioavailability: 9% vs 23% in Mouse PK Studies
In a direct comparative pharmacokinetic study in mice, PMX-53 demonstrated an oral bioavailability of 9%, which was substantially lower than that of its close structural analog PMX205 at 23% when administered at identical doses [1]. Both compounds exhibited rapid absorption and followed a two-compartment model with elimination half-lives of approximately 20 minutes [1]. PMX205 also displayed greater efficiency in penetrating the intact CNS compared to PMX-53 [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 9% |
| Comparator Or Baseline | PMX205: 23% |
| Quantified Difference | 2.6-fold higher for PMX205 |
| Conditions | Mouse pharmacokinetic study; identical oral doses; two-compartment model analysis |
Why This Matters
This direct quantitative difference establishes that PMX-53 is less suitable than PMX205 for oral dosing regimens requiring high systemic exposure, informing experimental design for in vivo studies where oral administration is the preferred route.
- [1] Kumar V, Lee JD, Clark RJ, Woodruff TM. Preclinical pharmacokinetics of complement C5a receptor antagonists PMX53 and PMX205 in mice. ACS Omega. 2020;5(5):2341-2350. doi:10.1021/acsomega.9b03735 View Source
